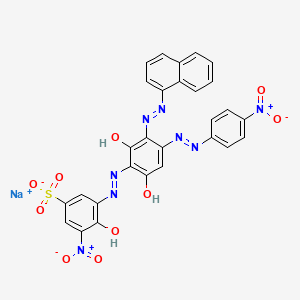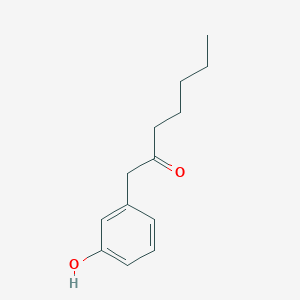
1-(3-Hydroxyphenyl)heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxyphenyl)heptan-2-one is a diarylheptanoid, a class of secondary metabolites characterized by two aromatic rings connected by a heptane chain. This compound is notable for its presence in various plants, particularly those in the Zingiberaceae family, such as ginger and turmeric. Diarylheptanoids are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyphenyl)heptan-2-one typically involves the condensation of appropriate aromatic aldehydes with heptanone derivatives. One common method is the Claisen-Schmidt condensation, where 3-hydroxybenzaldehyde reacts with heptan-2-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol-water mixture at room temperature, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxyphenyl)heptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine for halogenation.
Major Products Formed
Oxidation: 3-Hydroxyphenylheptanoic acid.
Reduction: 1-(3-Hydroxyphenyl)heptan-2-ol.
Substitution: 3-Nitro-1-(3-hydroxyphenyl)heptan-2-one, 3-Bromo-1-(3-hydroxyphenyl)heptan-2-one.
Scientific Research Applications
1-(3-Hydroxyphenyl)heptan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)heptan-2-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation.
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes, protecting cells from oxidative damage.
Comparison with Similar Compounds
1-(3-Hydroxyphenyl)heptan-2-one can be compared with other diarylheptanoids such as:
Curcumin: Found in turmeric, known for its potent anti-inflammatory and antioxidant properties.
Gingerol: Found in ginger, known for its anti-nausea and anti-inflammatory effects.
Hirsutenone: Found in Alnus species, known for its antifungal and antibacterial activities.
Uniqueness
This compound is unique due to its specific hydroxyl and carbonyl functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its bioactive properties make it valuable in medicinal research .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)heptan-2-one |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-7-12(14)9-11-6-5-8-13(15)10-11/h5-6,8,10,15H,2-4,7,9H2,1H3 |
InChI Key |
QVLCVQBWLVFOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


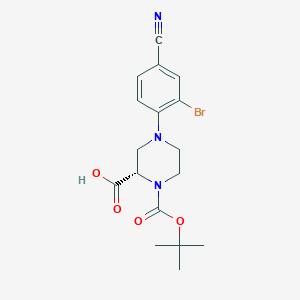
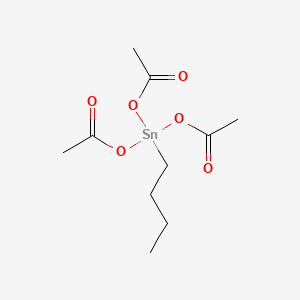
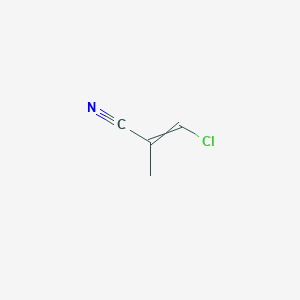
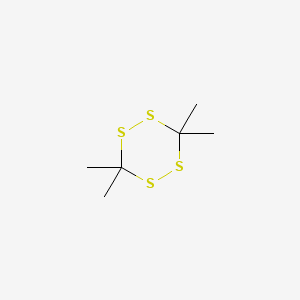
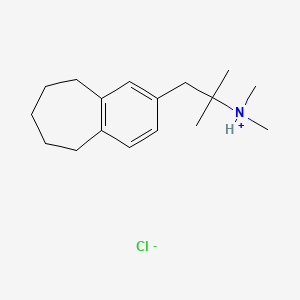
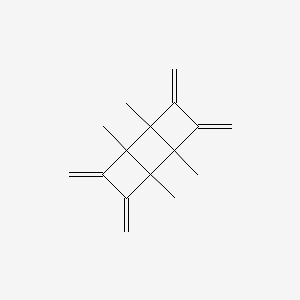
![N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine](/img/structure/B13733985.png)
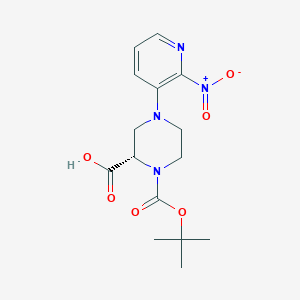

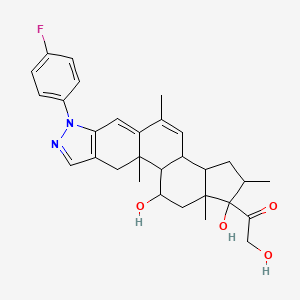
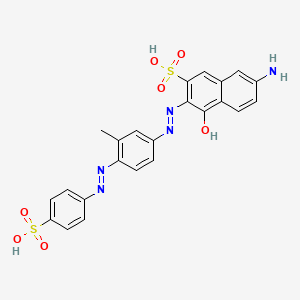
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13733997.png)
